1,4-Dimethyl-9H-carbazole

Physical Chemistry Crystallography Process Chemistry

1,4-Dimethyl-9H-carbazole is a C2-alkylated derivative of the tricyclic heteroaromatic compound 9H-carbazole, characterized by methyl substitutions at the 1 and 4 positions of the carbazole framework. With a molecular formula of C14H13N and a molecular weight of 195.26 g/mol, this compound serves as a critical building block for pharmaceutical and optoelectronic research.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 18028-55-2
Cat. No. B105136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-9H-carbazole
CAS18028-55-2
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3NC2=C(C=C1)C
InChIInChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3
InChIKeyAPYQRKDHRDGCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-9H-carbazole (CAS 18028-55-2): A Defined Carbazole Scaffold for Medicinal Chemistry and Materials Science


1,4-Dimethyl-9H-carbazole is a C2-alkylated derivative of the tricyclic heteroaromatic compound 9H-carbazole, characterized by methyl substitutions at the 1 and 4 positions of the carbazole framework [1]. With a molecular formula of C14H13N and a molecular weight of 195.26 g/mol, this compound serves as a critical building block for pharmaceutical and optoelectronic research [2]. Its specific substitution pattern imparts distinct physicochemical properties and a unique biological activity profile compared to other dimethylcarbazole isomers, making it a non-interchangeable specialty chemical for targeted scientific applications [3].

Why Generic Substitution Fails: The Critical Role of 1,4-Dimethyl-9H-carbazole Substitution Pattern


In-class carbazole analogs cannot be simply interchanged due to profound, well-documented differences in their physical properties, synthetic utility, and biological mechanisms. The strategic positioning of methyl groups on 1,4-dimethyl-9H-carbazole dictates its synthetic tractability, as standard electrophilic substitutions proceed unselectively across positions 3, 6, or 9 [1]. This is in stark contrast to other isomers and highlights its specific utility as a precursor. Furthermore, its mutagenicity mechanism is uniquely classed; unlike N-methylated carbazoles which induce base-pair substitutions, the 1,4-dimethylated scaffold exclusively promotes frameshift mutations, which has implications for its toxicological assessment and subsequent biological derivatization [2]. These performance-critical distinctions, detailed quantitatively below, extend to its physical form and analytical signature, rendering simple isomer substitution a significant liability for reproducibility and experimental integrity.

Quantitative Performance Benchmarks: How 1,4-Dimethyl-9H-carbazole Differentiates from its Closest Analogs


Melting Point Differentiation: A Critical Physical Property for Handling and Formulation

The melting point of 1,4-dimethyl-9H-carbazole is significantly lower than other common dimethylcarbazole isomers. This directly impacts its handling characteristics and purity assay during procurement, as the physical form of the compound is a primary indicator of identity and quality .

Physical Chemistry Crystallography Process Chemistry

Mutagenicity Mechanism: Distinct Genotoxic Fingerprint for Safety Assessment

The substitution pattern of 1,4-dimethylcarbazole is directly linked to a unique mutagenicity mechanism. A direct head-to-head study established that while N-methylated carbazoles (e.g., 9-methylcarbazole) induce base-pair substitutions, the 1,4-dimethylated scaffold induces exclusively frameshift mutations in Salmonella typhimurium [1].

Toxicology Genetic Toxicology Medicinal Chemistry

Synthetic Unselectivity: A Defining Challenge and a Strategic Advantage

A major synthetic limitation of 1,4-dimethyl-9H-carbazole, documented in primary literature, is that standard electrophilic substitution reactions are inherently unselective, occurring indifferently at positions 3, 6, or 9 [1]. This is not a universal trait of all carbazole isomers and necessitates the use of advanced catalytic methods (e.g., Suzuki-Miyaura coupling of pre-formed boronic acids) for selective functionalization, a requirement that directly impacts procurement for synthetic chemistry groups where other isomers might allow simpler direct functionalization.

Synthetic Chemistry Process R&D Cross-Coupling

Irreplaceable Pharmaceutical Precursor: The Foundation for Ellipticine Synthesis

1,4-Dimethyl-9H-carbazole is not merely an analog but a mandatory intermediate in the synthesis of ellipticines, a class of potent antitumor alkaloids. Literature directly states that modifications to the Vilsmeier-Haack reaction are specifically optimized to formylate 1,4-dimethylcarbazole to produce a key intermediate [1]. This synthetic pathway is structural, and substituting the 1,4-dimethyl isomer for another dimethylcarbazole (e.g., 1,8- or 3,6-) would not yield the correct ellipticine ring structure.

Anticancer Research Alkaloid Synthesis Pharmaceutical Chemistry

Analytical Standard: A Defined Kovats Retention Index for Chromatographic Assays

This compound serves as a precise analytical marker with a defined Kovats Retention Index. This value is used to distinguish it from co-eluting isomers in complex mixtures. Specifically, under standard geochemical analytical conditions, 4-ethylcarbazole is known to coelute with 1,4-dimethylcarbazole, a critical piece of information for accurate peak assignment in oil analysis [1]. This analytical signature is essential for scientists using this compound as a standard in environmental or petroleum analysis.

Analytical Chemistry Geochemistry Gas Chromatography

High-Value Application Scenarios for 1,4-Dimethyl-9H-carbazole in Scientific Research


Core Starting Material for Ellipticine-Derived Antitumor Agents

Procure 1,4-dimethyl-9H-carbazole specifically for the synthesis of ellipticine and related pyrido[4,3-b]carbazole alkaloids. Its 1,4-dimethyl substitution pattern is structurally mandatory for constructing the correct tetracyclic core, and optimized Vilsmeier-Haack formylation protocols are specifically established for this substrate, making it an irreplaceable starting material over any other dimethylcarbazole isomer [4].

Design and Screening of Topoisomerase II Inhibitors with a Defined Pharmacophore

Utilize 1,4-dimethylcarbazole derivatives, designed as Ellipticine analogs, for in vitro screening against human DNA topoisomerase II. This scaffold has been shown to yield analogs that inhibit topoisomerase II strongly and selectively, with the advantage of low cytotoxicity on normal cell lines and reduced membrane damage compared to the parent drug Ellipticine, guiding medicinal chemistry procurement for anticancer drug discovery [4].

Toxicological and Safety Structure-Activity Relationship (SAR) Studies

Employ 1,4-dimethyl-9H-carbazole as a specific, well-characterized probe in genetic toxicology. Researchers should select this compound to investigate the unique frameshift mutagenicity mechanism, which stands in direct contrast to the base-pair substitution mechanism of N-methylated analogs. For any laboratory studying the relationship between a heterocycle's substitution pattern and its genotoxic hazard, this compound is a required, irreplaceable positive control or test article [4].

Geochemical Analytical Standard for Oil Maturation and Migration Studies

Use this compound as an authenticated standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex petroleum fractions. Its specific Kovats Retention Index (1912) and its known coelution partnership with 4-ethylcarbazole are critical for correctly deconvoluting chromatographic peaks and accurately calculating geochemical migration parameters (e.g., 4-/1-MCA ratios) where misidentification would skew reservoir assessment data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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